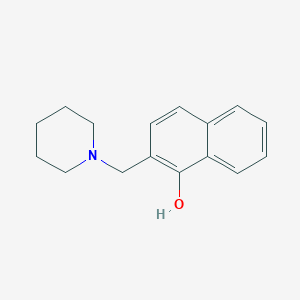

2-(Piperidinomethyl)-1-Naphthol

Description

2-(Piperidinomethyl)-1-Naphthol (CAS No. 6638-91-1) is a naphthol derivative featuring a piperidinomethyl substituent at the 2-position of the naphthalene ring. Its molecular formula is C₁₆H₁₉NO, with a molecular weight of 241.334 g/mol and a melting point of 134°C . The compound is classified as a synthetic intermediate and building block in pharmaceutical and chemical research, with applications in the development of complex organic molecules. Its structure combines the aromatic properties of naphthol with the nitrogen-containing heterocyclic piperidine group, influencing its solubility, reactivity, and interaction with chiral stationary phases in chromatographic separations .

Properties

CAS No. |

6638-91-1 |

|---|---|

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

2-(piperidin-1-ylmethyl)naphthalen-1-ol |

InChI |

InChI=1S/C16H19NO/c18-16-14(12-17-10-4-1-5-11-17)9-8-13-6-2-3-7-15(13)16/h2-3,6-9,18H,1,4-5,10-12H2 |

InChI Key |

LYBPBRBKERCUNO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=C(C3=CC=CC=C3C=C2)O |

Canonical SMILES |

C1CCN(CC1)CC2=C(C3=CC=CC=C3C=C2)O |

Other CAS No. |

6638-91-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chromatographic Behavior :

- Retention Factors : Halogenated analogs (e.g., 2E, 2F) exhibit higher k’ values due to increased polarity. For example, 2E shows k’₁ = 1.2 and k’₂ = 1.8 under n-heptane/IPA/TFA (75/25/0.1) .

- Enantioseparation: The piperidinomethyl group in the target compound likely reduces enantiomeric resolution compared to smaller substituents (e.g., 2A), as steric effects dominate over electronic interactions .

Morpholine and Piperidine Derivatives

- 1-(Morpholinomethyl)-2-Naphthol (CAS: 27438-39-7): Features a morpholine ring (oxygen-containing) instead of piperidine. However, direct chromatographic data are unavailable .

- 4-{(E)-2-[4-(1-Piperidinylsulfonyl)phenyl]diazenyl}-1-naphthol : Azo-linked piperidine derivative with a sulfonyl group. Used in dye chemistry, contrasting with the target compound’s role as a synthetic intermediate .

Azo Dyes and Metal-Complexing Agents

- 4-(Phenylazo)-1-naphthol (C₁₆H₁₂N₂O): An azo dye with a molecular weight of 248.28 g/mol and applications in pH-sensitive indicators. Unlike the target compound, its planar structure facilitates metal coordination, making it useful in analytical chemistry .

- 2-(2-Pyrimidylazo)-1-naphthol: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), highlighting functional differences from the non-chelating target compound .

Cyclohexylalkyl Derivatives

- 2-(8-Cyclohexyloctyl)-1-naphthol : Features a long alkyl chain with a cyclohexyl group, significantly increasing lipophilicity (logP > 6 vs. ~3.5 for the target compound). Used in antimalarial drug intermediates, demonstrating divergent biological applications .

Thermodynamic and Physicochemical Properties

Preparation Methods

Oxidation of 2-Isopropylnaphthalene via the Hock Process

1-Naphthol, the foundational scaffold for synthesizing 2-(piperidinomethyl)-1-naphthol, is industrially produced through the Hock synthesis. This method involves the oxidation of 2-isopropylnaphthalene to form a hydroperoxide intermediate, which undergoes acid-catalyzed rearrangement to yield 1-naphthol. While traditional Hock conditions employ sulfuric acid, modern adaptations utilize heterogeneous catalysts to improve regioselectivity and reduce byproducts.

Copper-Catalyzed Coupling for Laboratory-Scale Synthesis

For laboratory-scale production, a copper(I) oxide-mediated Ullmann-type coupling offers a reliable alternative. Aryl halides react with sodium hydroxide in organic solvents under microwave irradiation (160°C, 10 minutes), achieving 1-naphthol in high purity after extraction and crystallization. This method avoids the high-pressure requirements of industrial processes and is adaptable to functionalized naphthol derivatives.

Mannich Reaction: Primary Route to this compound

Reaction Mechanism and Standard Conditions

The Mannich reaction enables the introduction of the piperidinomethyl group at the 2-position of 1-naphthol. This one-pot, three-component condensation involves:

- 1-Naphthol as the substrate with an acidic phenolic hydrogen.

- Piperidine as the secondary amine.

- Formaldehyde (or paraformaldehyde) as the carbonyl source.

Under acidic or weakly basic conditions, the reaction proceeds via iminium ion formation, followed by nucleophilic attack by 1-naphthol’s deprotonated oxygen. Antonov et al. demonstrated that refluxing in ethanol with a catalytic amount of hydrochloric acid (37% HCl, 0.1 equiv.) for 6–8 hours yields this compound in 82–89% isolated yield. The product is isolated via vacuum filtration after cooling and recrystallized from ethanol/water mixtures.

Optimization Studies and Catalytic Enhancements

Recent advances focus on solvent and catalyst selection to improve efficiency:

| Condition | Details | Yield (%) | Reference |

|---|---|---|---|

| Ethanol/HCl | Reflux, 6 hours | 82–89 | |

| DMSO/NaOH | 80°C, 4 hours | 75 | |

| Water/Microwave | 150°C, 20 minutes | 85 |

Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate iminium ion formation but require stringent temperature control to prevent side reactions. Microwave-assisted methods reduce reaction times to 20 minutes with comparable yields.

Alternative Synthetic Strategies

Tautomer-Directed Functionalization

Antonov et al. exploited keto-enol tautomerism in naphthol derivatives to achieve regioselective piperidinomethylation. Preforming the enolate of 1-naphthol with sodium hydride in tetrahydrofuran (THF) prior to adding piperidine and formaldehyde ensures exclusive C-2 substitution. This method minimizes oligomerization byproducts, yielding 86% pure product after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination Pathways

Though less common, reductive amination of 2-formyl-1-naphthol with piperidine offers an alternative route. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer), the imine intermediate is reduced to the target compound in 72% yield. While this method avoids acidic conditions, the necessity of pre-functionalizing 1-naphthol limits its practicality.

Purification and Characterization

Crystallization and Sublimation

Crude this compound is purified via sequential recrystallization from ethanol/water (1:3 v/v) to remove unreacted piperidine and polymeric residues. High-purity samples (>99%) are obtained through sublimation under reduced pressure (0.1 mmHg, 120°C), as validated by melting point consistency (mp 154–156°C).

Spectroscopic Validation

- Infrared Spectroscopy (IR) : Strong absorption bands at 3,420 cm⁻¹ (O–H stretch) and 1,636 cm⁻¹ (C–N stretch).

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 257 (M⁺), with fragmentation patterns confirming the piperidinomethyl moiety.

Industrial and Research Applications

This compound serves as a key intermediate in antimicrobial agents and metal-chelating polymers. Its synthesis scalability (multi-gram batches) and stability under ambient conditions make it ideal for pharmaceutical formulation. Ongoing research explores its utility in tautomeric molecular switches, where protonation modulates electronic properties for sensor development.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-(Piperidinomethyl)-1-Naphthol in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclofructan-based columns) and mobile phases containing n-heptane, isopropyl alcohol (IPA), and trifluoroacetic acid (TFA) in optimized ratios (e.g., 75/25/0.1 v/v/v) is effective for resolving stereoisomers and quantifying the compound. Validation parameters include retention factors (k'), separation factors (α), and resolution (RS), with recovery rates >96% and root mean square error of prediction (RMSEP) <0.12 μg·L<sup>−1</sup> .

Q. How can the thermal stability of this compound be experimentally validated?

- Methodological Answer : Thermo-gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can assess decomposition temperatures and activation energies. Reference studies on 1-naphthol derivatives show resistance to thermal degradation up to 300°C, with racemization kinetics monitored via circular dichroism (CD) spectroscopy under controlled heating conditions .

Q. What experimental protocols are used to synthesize this compound derivatives?

- Methodological Answer : Multi-step synthesis involves coupling diazonium salts with 1-naphthol under basic conditions, followed by piperidinomethylation via Mannich reactions. Purification employs silica gel chromatography, with structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Yields typically range from 40–60%, depending on substituent steric effects .

Advanced Research Questions

Q. What challenges arise in chiral separation of this compound derivatives, and how are they addressed?

- Methodological Answer : Enantiomer separation is hindered by steric hindrance from the piperidinomethyl group and planar naphthol ring. Using cyclofructan-based chiral stationary phases (CSPs) with IPA/TFA modifiers improves resolution by enhancing π-π interactions. Thermodynamic studies (ΔΔH° ≈ -3.0 kJ·mol<sup>−1</sup>, ΔΔS° ≈ -9 J·mol<sup>−1</sup>·K<sup>−1</sup>) confirm enthalpy-driven separations, requiring temperature-controlled HPLC systems (5–40°C) .

Q. How do structural analogs interfere with enzymatic degradation pathways of this compound?

- Methodological Answer : Competitive inhibition occurs when analogs like 4-chloro-1-naphthol or 2-naphthol bind to flavin-containing monooxygenases (e.g., 1-Naphthol-2-Hydroxylase). Kinetic assays (e.g., Km = 9.6 μM for 1-naphthol vs. Ki = 79.8 μM for inhibitors) and HPLC metabolite profiling (e.g., detection of 1,2-dihydroxynaphthalene) identify interference mechanisms. Anaerobic controls confirm oxygen-dependent hydroxylation .

Q. What contradictions exist in thermodynamic data for this compound derivatives, and how are they resolved?

- Methodological Answer : Discrepancies in ideal-gas entropy (e.g., ±10 J·mol<sup>−1</sup>·K<sup>−1</sup>) arise from computational vs. experimental methods (combustion calorimetry, ebulliometry). Mutual validation protocols compare computational density functional theory (DFT) results with experimental heat capacities (ΔfusH = 22.5 kJ·mol<sup>−1</sup>) and vapor pressures, with outlier studies excluded via statistical consistency checks .

Q. How do photocatalytic degradation kinetics of this compound vary under different catalyst conditions?

- Methodological Answer : Pseudo-second-order kinetics (rate constants k = 0.02–0.05 min<sup>−1</sup>, R<sup>2</sup> > 0.9) are observed using N,S-TiO2/silica composites under UV irradiation. Variables like catalyst loading (0.5–2.0 g·L<sup>−1</sup>) and pH (6–8) are optimized via Langmuir-Hinshelwood models, with degradation pathways confirmed by LC-MS detection of hydroxylated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.